molecular formula C10H19N B13327232 (6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine

(6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine

Cat. No.: B13327232
M. Wt: 153.26 g/mol
InChI Key: JXWJORFXVLZURA-UHFFFAOYSA-N
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Description

(6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core with two methyl groups at the 6-position and a methanamine group at the 2-position. The spirocyclic structure imparts unique chemical and physical properties, making it an interesting subject for research in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine typically involves the formation of the spirocyclic core followed by the introduction of the methanamine group. One common method involves the cyclization of a suitable precursor, such as a 1,6-diene, under acidic or basic conditions to form the spirocyclic structure. The methanamine group can then be introduced via reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may be used in the study of enzyme-substrate interactions and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (6,6-Dimethoxyspiro[3.3]heptan-2-yl)methanamine: Similar spirocyclic structure with methoxy groups instead of methyl groups.

    (6-Methoxyspiro[3.3]heptan-2-yl)methanamine: Contains a single methoxy group at the 6-position.

    1,6-Diazaspiro[3.3]heptane-2-methanol: Features a diazaspiro structure with a methanol group.

Uniqueness

(6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(2,2-dimethylspiro[3.3]heptan-6-yl)methanamine

InChI

InChI=1S/C10H19N/c1-9(2)6-10(7-9)3-8(4-10)5-11/h8H,3-7,11H2,1-2H3

InChI Key

JXWJORFXVLZURA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CC(C2)CN)C

Origin of Product

United States

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